molecular formula C9H6Br2N2 B6162839 3,4-dibromo-1-phenyl-1H-pyrazole CAS No. 51039-43-1

3,4-dibromo-1-phenyl-1H-pyrazole

Cat. No.: B6162839
CAS No.: 51039-43-1
M. Wt: 302
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Description

3,4-Dibromo-1-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine atoms at the 3 and 4 positions and a phenyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1-phenyl-1H-pyrazole typically involves the bromination of 1-phenyl-1H-pyrazole. One common method includes the reaction of 1-phenyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butoxy groups.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-4-bromo-1-phenyl-1H-pyrazole.

Scientific Research Applications

3,4-Dibromo-1-phenyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3,4-dibromo-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    1-Phenyl-1H-pyrazole: Lacks the bromine substituents, making it less reactive in certain substitution reactions.

    3,5-Dibromo-1-phenyl-1H-pyrazole: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.

    4-Bromo-1-phenyl-1H-pyrazole:

Properties

CAS No.

51039-43-1

Molecular Formula

C9H6Br2N2

Molecular Weight

302

Purity

95

Origin of Product

United States

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